N-(2-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
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Description
N-(2-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H18FN3O5S and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
This compound and its derivatives have been studied for their potential in inhibiting specific enzymes and in cancer treatment. For instance, thiazolyl N-benzyl-substituted acetamide derivatives, structurally related to the queried compound, have been synthesized and evaluated for their Src kinase inhibitory activities. One derivative showed promising inhibition of c-Src kinase, which is significant because Src kinases are involved in the progression of various cancers. This suggests that structurally similar compounds could have potential as anticancer agents by targeting specific kinases involved in cancer cell proliferation and survival (Asal Fallah-Tafti et al., 2011).
Antifungal Activity
Another area of application is in the development of antifungal agents. Derivatives of morpholin-4-ylsulfonyl acetamides have shown significant antifungal activity against a variety of fungal species. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been characterized as fungicidal agents against Candida and Aspergillus species. This underscores the potential for compounds with the queried structure to serve as leads in the development of new antifungal treatments (D. Bardiot et al., 2015).
Molecular Docking and Binding Studies
Compounds with the queried structure have also been involved in molecular docking and binding studies. For instance, novel paracetamol derivatives, incorporating morpholine groups, have been synthesized and their interactions with DNA and proteins such as Bovine Serum Albumin (BSA) have been explored through UV, visible, and fluorescence spectroscopy. These studies suggest that such compounds could interact with biological macromolecules in ways that might be useful for designing new therapeutic agents (N. Raj, 2020).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c18-14-3-1-2-4-15(14)19-16(22)12-20-11-13(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJPDDHYDLLZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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